1,5-diamino-1H-imidazole-4-carbonitrile
Overview
Description
1,5-diamino-1H-imidazole-4-carbonitrile is an aminoimidazole that is 1H-imidazole substituted by amino groups at positions 1 and 5, and by a cyano group at position 4 . This compound is a heterocyclic organic molecule, which means it contains a ring structure composed of at least two different elements. The imidazole ring is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of research.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the effects could be diverse .
Action Environment
It’s known that imidazole derivatives are generally stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diamino-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic or saturated heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Industrial production would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-diamino-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be achieved using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions can vary widely but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated imidazole compounds.
Scientific Research Applications
1,5-diamino-1H-imidazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
1,5-diaryl-1H-imidazole-4-carbonitrile: Similar in structure but with aryl groups instead of amino groups.
1,4-diamino-1H-imidazole-5-carbonitrile: Similar but with different substitution patterns on the imidazole ring.
Uniqueness
1,5-diamino-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and cyano groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .
Properties
IUPAC Name |
1,5-diaminoimidazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-1-3-4(6)9(7)2-8-3/h2H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCPRBNZPFLELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576456 | |
Record name | 1,5-Diamino-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141563-06-6 | |
Record name | 1,5-Diamino-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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